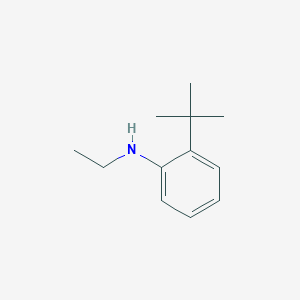

2-tert-butyl-N-ethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-tert-butyl-N-ethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a tert-butyl group and an ethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Mecanismo De Acción

Target of Action

Amines, which 2-tert-butyl-n-ethylaniline is a type of, are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the structure of the amine and the biological system in which it is present.

Mode of Action

This can result in changes to the structure and function of the target molecule, potentially altering its activity .

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, neurotransmitters, and other key biological molecules .

Pharmacokinetics

They can be metabolized by various enzymes, including those in the liver, and excreted in the urine .

Result of Action

Amines can have a wide range of effects, depending on their specific targets and the biological system in which they are present .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-N-ethylaniline typically involves the alkylation of aniline. One common method is the reaction of aniline with tert-butyl chloride and ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of aniline attacks the alkyl halides, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-tert-butyl-N-ethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic ring of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Sulfonated or nitrated products.

Aplicaciones Científicas De Investigación

2-tert-butyl-N-ethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of dyes, pigments, and polymers, where it imparts specific properties to the final products.

Comparación Con Compuestos Similares

N-ethylaniline: Lacks the tert-butyl group, resulting in different chemical and physical properties.

2-tert-butylaniline: Lacks the ethyl group, affecting its reactivity and applications.

N-tert-butylaniline: Similar structure but different substitution pattern, leading to variations in its chemical behavior.

Uniqueness: 2-tert-butyl-N-ethylaniline is unique due to the presence of both tert-butyl and ethyl groups on the nitrogen atom. This dual substitution enhances its steric hindrance and electronic effects, making it a valuable compound in organic synthesis and material science. Its unique structure allows for specific interactions with molecular targets, making it a versatile compound in various applications.

Actividad Biológica

2-tert-butyl-N-ethylaniline is an organic compound belonging to the class of amines. Its structure includes a tert-butyl group and an ethyl group attached to the nitrogen atom, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in research and industry.

The chemical formula for this compound is C12H19N. It is characterized by its aromatic amine structure, which plays a significant role in its reactivity and interactions with biological systems.

This compound interacts with various biological targets, including enzymes and receptors. The compound can act as a nucleophile , participating in substitution reactions that alter the activity of target molecules. Its mechanism of action may involve:

- Binding Interactions : The compound can bind to specific sites on proteins or receptors, modulating their activity.

- Biochemical Pathways : It is involved in several biochemical processes, including neurotransmitter synthesis and protein interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME). It can be metabolized by liver enzymes and excreted through urine. The stability and efficacy of the compound can be influenced by environmental factors such as pH and temperature.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.

- Anticancer Potential : Preliminary findings indicate that this compound may have anticancer properties, warranting further exploration in cancer research contexts.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity. The exact pathways involved are still under investigation but may include modulation of cell cycle regulators .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-ethylaniline | Lacks tert-butyl group | Lower reactivity and different properties |

| 2-tert-butylaniline | Lacks ethyl group | Different reactivity patterns |

| N-tert-butylaniline | Similar structure but different substitution pattern | Varies in chemical behavior |

The presence of both the tert-butyl and ethyl groups enhances steric hindrance and electronic effects, contributing to its diverse applications in organic synthesis and material science.

Propiedades

IUPAC Name |

2-tert-butyl-N-ethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-5-13-11-9-7-6-8-10(11)12(2,3)4/h6-9,13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEJLRPCIUMIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.